molecular formula C19H17N3S B11441276 7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441276
M. Wt: 319.4 g/mol
InChI Key: PEPGWEWASOUFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the thiophene ring and the imidazo[1,2-a]pyridine core, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate.

    N-alkylation and N-arylation: The final steps involve the N-alkylation and N-arylation of the imidazo[1,2-a]pyridine core to introduce the 7-methyl and 4-methylphenyl groups, respectively. These reactions can be carried out using alkyl halides and aryl halides in the presence of a base and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

“7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “7-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine” depends on its specific biological target. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.

    Thiophene-containing compounds: These compounds contain the thiophene ring and may exhibit similar chemical reactivity.

    N-alkylated and N-arylated heterocycles: These compounds have similar structural features and may be used for comparison in terms of their chemical and biological properties.

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

7-methyl-N-(4-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3S/c1-13-3-5-16(6-4-13)20-19-18(15-8-10-23-12-15)21-17-11-14(2)7-9-22(17)19/h3-12,20H,1-2H3

InChI Key

PEPGWEWASOUFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CSC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.